8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties . The unique structure of this compound, which includes a piperidine ring and a dioxolochromen core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the dioxolochromen core, which can be achieved through the reaction of homopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the desired chromen derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound’s unique structure and properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound has a similar dioxolochromen core but differs in the substituent attached to the chromen ring.
7-(2-methoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Another derivative with a methoxy group, showing different biological activities.
Uniqueness
The uniqueness of 8-((4-methylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one lies in its specific combination of a piperidine ring and a dioxolochromen core
Properties
IUPAC Name |
8-[(4-methylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-2-4-18(5-3-11)9-12-6-17(19)22-14-8-16-15(7-13(12)14)20-10-21-16/h6-8,11H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXJHAJUIVTVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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